molecular formula C8H18Cl2N2O2 B6191921 (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride CAS No. 2680522-99-8

(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride

Cat. No. B6191921
CAS RN: 2680522-99-8
M. Wt: 245.1
InChI Key:
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Description

(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride, also known as 2-Amino-3-(piperidin-2-yl)propanoic acid dihydrochloride, is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid L-alanine and is an essential component of many biochemical processes. This compound has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride(piperidin-2-yl)propanoic acid dihydrochloride is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins and modulates their activity. This action is thought to be mediated by the piperidine moiety, which is known to have a strong affinity for certain proteins.
Biochemical and Physiological Effects
This compound(piperidin-2-yl)propanoic acid dihydrochloride has been studied for its effects on various biochemical and physiological processes. Studies have shown that it can modulate the activity of enzymes, receptors, and other proteins, as well as alter the expression of genes. Additionally, it has been shown to have an effect on cell proliferation, migration, and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride(piperidin-2-yl)propanoic acid dihydrochloride in laboratory experiments include its high solubility in water, its low toxicity, and its ability to modulate the activity of proteins. However, it should be noted that this compound is not suitable for use in humans due to its potential toxicity. Additionally, the effects of this compound on living organisms are not yet fully understood.

Future Directions

Future research on (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride(piperidin-2-yl)propanoic acid dihydrochloride should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies should be conducted to investigate the potential therapeutic applications of this compound. Other areas of research may include the development of new synthesis methods and the exploration of its potential as a drug delivery system. Finally, further studies should be conducted to evaluate the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride(piperidin-2-yl)propanoic acid dihydrochloride is a simple procedure that involves the reaction of L-alanine with piperidine in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution and is followed by the addition of a base to neutralize the reaction mixture. The resulting product is a white crystalline powder that is soluble in water.

Scientific Research Applications

(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride(piperidin-2-yl)propanoic acid dihydrochloride has been widely used in scientific research due to its ability to modulate the activity of enzymes, receptors, and other proteins. It is used to study the structure and function of proteins, and to investigate the effects of drugs on the body. Additionally, it has been used to study the biochemical and physiological effects of various compounds on cells, tissues, and organs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-piperidone", "L-alanine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 2-piperidone to 2-piperidone hydrochloride by reaction with hydrochloric acid.", "Step 2: Reduction of 2-piperidone hydrochloride to piperidine using sodium borohydride and hydrogen gas in the presence of palladium on carbon.", "Step 3: Protection of the amino group of L-alanine with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine.", "Step 4: Coupling of BOC-protected L-alanine with piperidine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form BOC-L-alanine-piperidine.", "Step 5: Deprotection of BOC group using hydrochloric acid to obtain (2S)-2-amino-3-(piperidin-2-yl)propanoic acid.", "Step 6: Conversion of (2S)-2-amino-3-(piperidin-2-yl)propanoic acid to dihydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2680522-99-8

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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